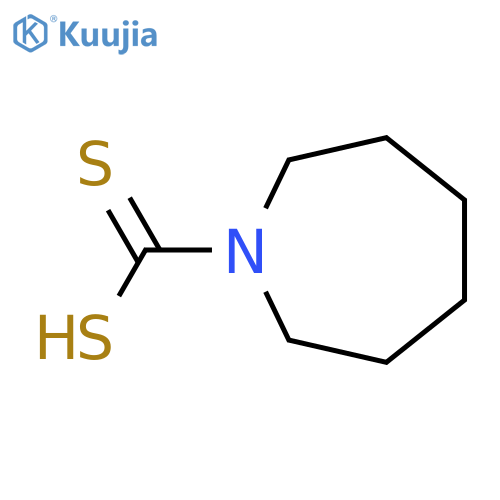Cas no 874-56-6 (azepane-1-carbodithioic acid)

azepane-1-carbodithioic acid structure
商品名:azepane-1-carbodithioic acid
azepane-1-carbodithioic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-1-carbodithioicacid, hexahydro-
- azepane-1-carbodithioic acid
- hexamethylenedithiocarbamic acid
- Hexahydro-1H-azepine-1-carbodithioic acid
- Hexamethylendithiocarbamate
-
- MDL: MFCD00070596
- インチ: 1S/C7H13NS2/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10)
- InChIKey: IULVMSRZVAOLEB-UHFFFAOYSA-N
- ほほえんだ: C(=S)(S)N1CCCCCC1
計算された属性
- せいみつぶんしりょう: 175.048941
- どういたいしつりょう: 175.048941
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
azepane-1-carbodithioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-817758-0.5g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 0.5g |
$219.0 | 2024-05-21 | |
| Enamine | EN300-817758-5.0g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 5.0g |
$660.0 | 2024-05-21 | |
| Enamine | EN300-817758-1.0g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 1.0g |
$228.0 | 2024-05-21 | |
| Enamine | EN300-817758-2.5g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 2.5g |
$446.0 | 2024-05-21 | |
| Enamine | EN300-817758-10.0g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 10.0g |
$978.0 | 2024-05-21 | |
| Enamine | EN300-817758-5g |
azepane-1-carbodithioic acid |
874-56-6 | 5g |
$660.0 | 2023-09-02 | ||
| Enamine | EN300-817758-0.1g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 0.1g |
$200.0 | 2024-05-21 | |
| Enamine | EN300-817758-0.25g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 0.25g |
$209.0 | 2024-05-21 | |
| Enamine | EN300-817758-0.05g |
azepane-1-carbodithioic acid |
874-56-6 | 95% | 0.05g |
$191.0 | 2024-05-21 | |
| Enamine | EN300-817758-1g |
azepane-1-carbodithioic acid |
874-56-6 | 1g |
$228.0 | 2023-09-02 |
azepane-1-carbodithioic acid 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
874-56-6 (azepane-1-carbodithioic acid) 関連製品
- 5108-96-3(Pyrrolidinedithiocarbamate ammonium)
- 98-77-1(piperidinium piperidine-1-carbodithioate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
